2-(p-Tolyl)-4H-chromene-3-carbonitrile
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Overview
Description
2-(p-Tolyl)-4H-chromene-3-carbonitrile is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chromene core with a p-tolyl group and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-4H-chromene-3-carbonitrile typically involves the reaction of p-tolualdehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring. The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as piperidine or other amines can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of p-tolyl chromene ketones or carboxylic acids.
Reduction: Formation of p-tolyl chromene amines.
Substitution: Formation of nitro or halogenated derivatives of the chromene compound.
Scientific Research Applications
2-(p-Tolyl)-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-4H-chromene-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)quinoline: Another compound with a p-tolyl group, but with a quinoline core instead of a chromene core.
Thiazoles: Compounds with a thiazole ring, known for their diverse biological activities.
Pyrimidines: Compounds with a pyrimidine ring, often used in medicinal chemistry.
Uniqueness
2-(p-Tolyl)-4H-chromene-3-carbonitrile is unique due to its chromene core, which imparts specific chemical and biological properties. The presence of the p-tolyl group and the carbonitrile group further enhances its reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of structural features that make it valuable for various research and industrial purposes.
Properties
CAS No. |
89049-13-8 |
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Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17-15(11-18)10-14-4-2-3-5-16(14)19-17/h2-9H,10H2,1H3 |
InChI Key |
OUZWGFNEFPYPHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N |
Origin of Product |
United States |
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